tert-Butyl 6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl 6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate is a complex organic compound that features a tert-butyl group, an aminoethyl group, and a dihydro-1,7-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions
Preparation of the Dihydro-1,7-naphthyridine Core: This can be achieved through a cyclization reaction involving α,β-unsaturated aldehydes and amines under acidic conditions.
Introduction of the Aminoethyl Group: This step often involves the use of reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the tert-Butyl Ester: The final step involves esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The dihydro-1,7-naphthyridine core can be further reduced to form fully saturated naphthyridine derivatives.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester to a carboxylic acid.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated naphthyridine derivatives.
Substitution: Formation of carboxylic acid from the ester.
Scientific Research Applications
tert-Butyl 6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with biological targets, while the dihydro-1,7-naphthyridine core can participate in π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- tert-Butyl 6-(1-aminoethyl)-3,4-dihydroisoquinoline-1(2H)-carboxylate
Uniqueness
tert-Butyl 6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate is unique due to its specific structural features, such as the presence of the dihydro-1,7-naphthyridine core, which imparts distinct electronic and steric properties compared to quinoline or isoquinoline derivatives .
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 6-(1-aminoethyl)-3,4-dihydro-2H-1,7-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-10(16)12-8-11-6-5-7-18(13(11)9-17-12)14(19)20-15(2,3)4/h8-10H,5-7,16H2,1-4H3 |
InChI Key |
PIEGOMIPRGJWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C2C(=C1)CCCN2C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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